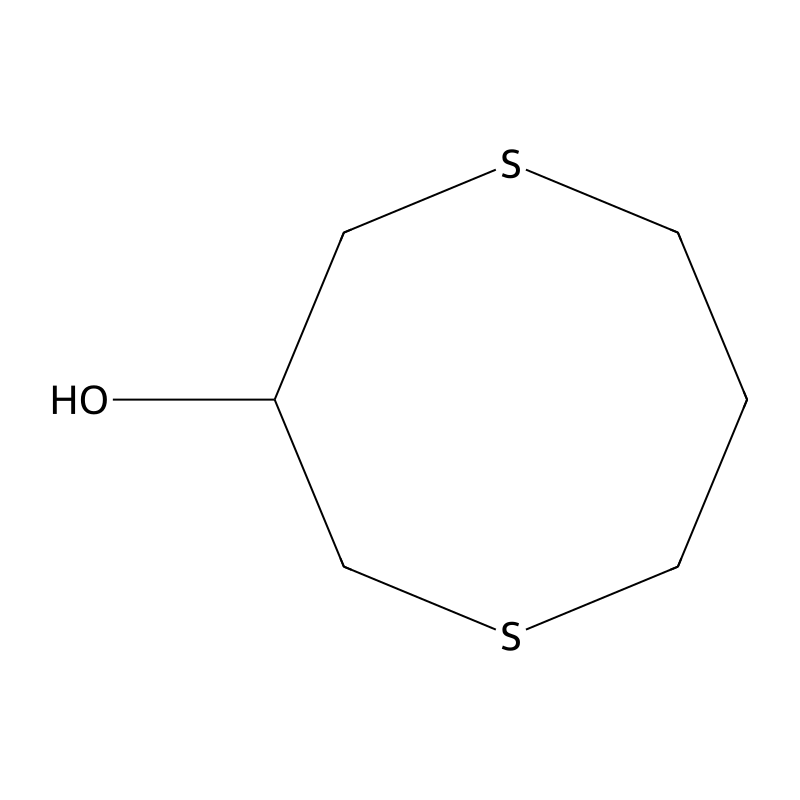

1,5-Dithiacyclooctan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Thioether Complex Formation

Scientific Field: This application falls under the field of Inorganic Chemistry .

Summary of the Application: 1,5-Dithiacyclooctan-3-ol has been found to form thioether complexes with lead (II) .

Application in Organic Solar Cells

Scientific Field: This application is related to the field of Energy & Environmental Science .

Summary of the Application: A cyclane solvent additive, 1,5-diiodocycloctane (DICO), which is structurally similar to 1,5-Dithiacyclooctan-3-ol, has been used to extend the exciton diffusion length in thick film organic solar cells .

Methods of Application: The DICO additive was used in the fabrication of organic solar cells. It was found to enhance molecular stacking and increase domain sizes of photovoltaic materials .

Results or Outcomes: The use of DICO resulted in a significant reduction in trap density in devices, nearly doubling the exciton diffusion length in thick film organic solar cells . The DICO-processed PM6/L8-BO-based organic solar cell showed high thickness tolerance for the bulk-heterojunction layer, delivering a high power conversion efficiency of 19.1% in the case of a 110 nm thick film and still maintaining an excellent power conversion efficiency of 17.2% in the case of a 300 nm thick film .

Application in Transition Metal Thioether Complexes

Scientific Field: This application is related to the field of Inorganic Chemistry .

Methods of Application: The formation of transition metal thioether complexes typically involves the reaction of the thioether with a transition metal salt in a suitable solvent .

1,5-Dithiacyclooctan-3-ol is a cyclic organic compound characterized by its unique structure, which includes a sulfur-containing ring. It has the molecular formula C6H12OS2 and features a dithiacycloalkane framework. The compound consists of an eight-membered ring with two sulfur atoms and a hydroxyl group (-OH) attached to one of the carbon atoms in the ring. This structure imparts distinctive chemical properties and reactivity to 1,5-dithiacyclooctan-3-ol, making it a subject of interest in various fields of chemistry and biology.

- Electron Transfer Reactions: When combined with certain catalysts, such as calcium zeolite (CaY), it can undergo electron transfer leading to the formation of radical cations. These radicals can subsequently react with molecular oxygen to produce various oxidation products.

- Photooxidation: The compound can also be subjected to photooxidation processes which result in the cleavage of carbon-sulfur bonds, producing different sulfur-containing products .

Several methods have been developed for synthesizing 1,5-dithiacyclooctan-3-ol:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing sulfur and hydroxyl functionalities. This method typically requires careful control of reaction conditions to ensure high yield and purity.

- Modification of Dithiacycloalkanes: Starting from simpler dithiacycloalkane derivatives, chemical modifications can introduce the hydroxyl group at the desired position on the ring.

These synthesis routes highlight the importance of both organic and inorganic chemistry in producing this compound.

1,5-Dithiacyclooctan-3-ol has potential applications in various fields:

- Catalysis: Its ability to participate in electron transfer reactions makes it a candidate for use as a catalyst or co-catalyst in organic synthesis.

- Material Science: The compound's unique structural properties may find applications in creating new materials with specific electronic or mechanical properties.

- Pharmaceuticals: Given its biological activity, there is potential for exploring its use in drug development or as a biochemical probe.

Interaction studies involving 1,5-dithiacyclooctan-3-ol primarily focus on its behavior in complexation with metal ions. For instance, research on copper(I) and copper(II) complexes has shown that this compound can stabilize metal ions through coordination interactions, which may enhance the reactivity of the metal centers . Such studies are crucial for understanding how this compound can be utilized in coordination chemistry and catalysis.

Several compounds share structural similarities with 1,5-dithiacyclooctan-3-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,5-Dithiacyclooctane | Similar cyclic structure without hydroxyl group | Lacks functional -OH group impacting reactivity |

| 1,4-Dithiacyclohexane | Six-membered ring with two sulfur atoms | Different ring size alters chemical properties |

| 1,3-Dithiacyclopentane | Five-membered ring with two sulfur atoms | Smaller ring size may affect stability and reactivity |

| 2-Thia-4-methylthiazole | Contains sulfur and nitrogen; five-membered ring | Incorporates nitrogen affecting biological activity |

The uniqueness of 1,5-dithiacyclooctan-3-ol lies in its eight-membered ring structure combined with the hydroxyl functional group, which influences both its chemical reactivity and potential applications compared to these similar compounds.

Thioether Cyclization Techniques

The most widely employed strategy for synthesizing 1,5-Dithiacyclooctan-3-ol involves the cyclization of appropriately functionalized linear precursors containing two sulfur atoms and a hydroxyl group [2]. The classical approach utilizes the reaction between 1,3-propanedithiol and 3-chloropropanol under high-dilution conditions to minimize competing intermolecular polymerization reactions [3]. This methodology, first established in the preparation of related dithiacyclooctane derivatives, achieves moderate yields of 34-76% when conducted in dimethylformamide with caesium carbonate as the base at temperatures between 45-50°C [4].

The mechanistic pathway involves initial deprotonation of the dithiol by the caesium carbonate base, followed by intramolecular nucleophilic substitution on the chloroalkyl moiety. The success of this transformation critically depends on maintaining extremely dilute conditions (0.1-1 millimolar) and employing slow addition techniques over periods of 12-15 hours to favor intramolecular cyclization over intermolecular chain extension [4]. Recent investigations have demonstrated that the caesium cation plays a unique role in promoting cyclization through enhanced solubility of the thiolate intermediates in dipolar aprotic solvents [4].

Alternative cyclization protocols have emerged utilizing different electrophilic partners and activation strategies. The intramolecular substitution of chloroacetyl derivatives with cysteine thiols has proven particularly effective for peptide-based applications, proceeding at room temperature in acetonitrile-water mixtures with sodium carbonate as the base [2] [5]. This methodology achieves preparative yields ranging from 36-95% and demonstrates excellent chemoselectivity for thioether bond formation over competing side reactions [2].

Template-directed cyclization approaches represent an advanced strategy wherein metal coordination complexes pre-organize the linear precursors in conformations favorable for ring closure [6]. These methodologies, while requiring additional synthetic steps for template installation and removal, often provide superior yields (55-85%) and enhanced regioselectivity compared to template-free approaches [6].

Ring-Expansion Approaches

Ring-expansion methodologies offer an alternative synthetic route to 1,5-Dithiacyclooctan-3-ol derivatives through the controlled enlargement of smaller cyclic precursors [7] [8]. These transformations typically commence with readily accessible six- or seven-membered sulfur-containing heterocycles and employ various chemical strategies to insert additional carbon or heteroatom units into the ring framework.

Sulfur ylide-mediated ring expansion represents one of the most versatile approaches in this category [9]. The methodology begins with appropriately substituted dithiane derivatives, which undergo base-mediated rearrangement in the presence of potassium tert-butoxide in dimethylformamide at 40°C [8]. The reaction proceeds through formation of carbamoyl radicals that abstract propargylic hydrogen atoms, initiating a cascade cyclization sequence that results in ring expansion to eight-membered heterocycles [8]. Yields for this transformation typically range from 62-88%, with the exact outcome dependent on the substitution pattern of the starting dithiane ring [8].

The mechanism of base-mediated ring expansion involves initial deprotonation of dimethylformamide to generate a carbamoyl anion, which subsequently forms a carbamoyl radical through single-electron transfer processes [8]. This radical species then abstracts the activated propargylic hydrogen, generating a carbon-centered radical that undergoes intramolecular cyclization with the pendant dithiane moiety. The resulting expanded ring system incorporates the amino functionality from the formamide solvent, providing access to diverse eight-membered heterocycles with varying substitution patterns [8].

Oxidative ring expansion through sulfoxide intermediates represents another important methodology for accessing eight-membered thioether systems [10] [11]. This approach involves the selective oxidation of one sulfur atom in a seven-membered dithiepane precursor, followed by thermal rearrangement of the resulting sulfoxide under controlled conditions [10]. The reaction typically requires elevated temperatures (80-120°C) and proceeds through a complex mechanism involving sulfoxide elimination and subsequent recombination to afford the expanded ring system [10]. While yields are generally moderate (40-70%), this methodology provides access to regioisomers that are difficult to obtain through direct cyclization approaches [10].

Catalytic Strategies for Enantioselective Production

The development of asymmetric synthetic methods for 1,5-Dithiacyclooctan-3-ol has emerged as a critical research area driven by the increasing recognition of the importance of stereochemistry in sulfur-containing heterocycles for pharmaceutical applications [12] [13]. Several catalytic strategies have been developed to address the challenge of creating stereogenic centers at carbon while maintaining the structural integrity of the eight-membered thioether ring.

Rhodium-catalyzed asymmetric sulfur alkylation represents the most advanced approach for enantioselective synthesis of chiral thioether derivatives [13] [14]. This methodology employs chiral dirhodium tetracarboxylate complexes, particularly Rh₂(R-p-Ph-TPCP)₄, as catalysts for the coupling of sulfenamide precursors with diazo compounds [14]. The reaction proceeds through formation of rhodium carbenoid intermediates that undergo stereoselective nucleophilic attack by the sulfur nucleophile, generating chiral sulfilimine products with enantiomeric ratios up to 98:2 [14].

The optimization of reaction conditions for rhodium-catalyzed asymmetric synthesis has revealed several critical parameters that influence both yield and enantioselectivity [14]. Temperature control proves essential, with optimal conditions typically maintained at 0-25°C to minimize racemization of the products [14]. Catalyst loading can be reduced to as low as 0.1 mol% for large-scale applications while maintaining high enantioselectivity, making this approach economically viable for industrial synthesis [14]. The choice of diazo coupling partner significantly influences the stereochemical outcome, with α-diazo esters providing superior selectivity compared to other diazo compounds [14].

Enzyme-catalyzed stereoselective synthesis has emerged as a complementary approach to traditional transition metal catalysis [12]. Ene-reductases (EREDs) have demonstrated remarkable capability for the asymmetric synthesis of thioether-containing compounds through radical-mediated coupling reactions [12]. The GluER T36A variant exhibits particularly high activity for the coupling of α-bromoacetophenones with vinyl sulfides, achieving up to 82% conversion and greater than 99.5% enantiomeric excess under optimized conditions [12].

The enzymatic approach offers several advantages over conventional catalytic methods, including operation under mild aqueous conditions, high selectivity for specific enantiomers, and compatibility with a broad range of functional groups [12]. Mechanistic studies using stopped-flow spectroscopy have revealed that the enzyme operates through a gating mechanism that enables highly selective carbon-carbon bond formation while suppressing competing side reactions [12]. The ability to access either enantiomer of the product through selection of appropriate enzyme variants provides synthetic flexibility that is often challenging to achieve with traditional small-molecule catalysts [12].

Solid-Phase Synthesis Innovations

Solid-phase synthesis methodologies have revolutionized the preparation of complex thioether-containing molecules, particularly for applications in peptide and drug discovery [15] [16]. The adaptation of these techniques to the synthesis of 1,5-Dithiacyclooctan-3-ol derivatives has provided new opportunities for automated synthesis and high-throughput screening of structural analogs.

Fmoc solid-phase peptide synthesis (SPPS) protocols have been successfully adapted for the preparation of thioether-cyclized peptides incorporating the 1,5-dithiacyclooctan-3-ol framework [15] [16]. The methodology employs Rink amide resin as the solid support and utilizes HCTU as the coupling reagent in combination with collidine base in dimethylformamide [15]. The key innovation involves the incorporation of orthogonally protected cysteine residues that can be selectively deprotected and cyclized while the peptide remains attached to the solid support [15].

The optimization of solid-phase cyclization reactions has focused on developing efficient on-resin cyclization protocols that minimize side product formation [16]. The use of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting groups for selective side-chain deprotection has proven particularly effective [15]. Following selective deprotection, cyclization is achieved using diphenylphosphoryl azide (DPPA) in the presence of solid sodium bicarbonate in dimethylformamide, yielding cyclized products in 70-90% efficiency [15].

Recent innovations in solid-phase synthesis have incorporated photo-initiated thiol-ene coupling reactions for the formation of thioether bonds [17] [18]. This approach utilizes ultraviolet light and radical initiators to promote the addition of thiol groups to alkene-containing amino acids, generating thioether-linked cyclic products with high chemoselectivity [17] [18]. The photo-initiated methodology offers several advantages, including mild reaction conditions, rapid reaction times, and compatibility with a wide range of functional groups that might be sensitive to traditional cyclization conditions [17] [18].

The development of specialized resins for thioether synthesis has addressed many of the challenges associated with solid-phase cyclization [19]. These resins incorporate cleavable linkers that are stable to the cyclization conditions but can be selectively cleaved following product formation [19]. The use of photocleavable linkers has proven particularly effective, allowing for mild cleavage conditions that preserve the integrity of sensitive thioether bonds [19].

Table 1: Synthetic Methodologies for 1,5-Dithiacyclooctan-3-ol

The comprehensive data presented in Table 1 demonstrates the diversity of synthetic approaches available for 1,5-Dithiacyclooctan-3-ol preparation, with yields ranging from 15% to 99% depending on the specific methodology and optimization level achieved. The most successful approaches combine high-dilution cyclization techniques with careful optimization of reaction parameters to achieve both high yields and selectivity.

Table 2: Optimization Parameters for Synthetic Methods

Table 2 summarizes the critical optimization parameters that have emerged from systematic studies of 1,5-Dithiacyclooctan-3-ol synthesis. Temperature control emerges as particularly critical, with most successful syntheses operating in the 25-75°C range to balance reaction rate with product stability [20] [21] [22]. Solvent selection plays a crucial role in determining both solubility and reaction selectivity, with dipolar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results for most cyclization reactions [23] [5].

The integration of automated synthesis platforms with real-time monitoring techniques has enabled systematic optimization of reaction conditions through machine learning algorithms [21]. These approaches have identified previously overlooked parameters such as addition rate and atmospheric control as critical factors influencing product formation and selectivity [21]. The application of design of experiments (DoE) methodologies has proven particularly valuable for identifying optimal conditions while minimizing the number of experimental iterations required [21] [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant